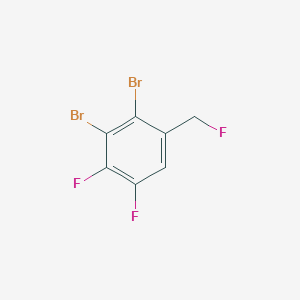
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a halogenated benzene derivative, characterized by the presence of bromine and fluorine atoms attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,4-difluoro-6-(fluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding difluoro-6-(fluoromethyl)benzene.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often employed.
Major Products Formed
Substitution: Functionalized benzene derivatives with various substituents.
Reduction: Difluoro-6-(fluoromethyl)benzene.
Oxidation: Difluoro-6-(fluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as hydrophobic coatings and fluorinated polymers.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems, including enzyme inhibition and receptor binding.
Medicinal Chemistry: It is investigated for its potential as a lead compound in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, affecting their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,2-difluorobenzene: A related compound with similar halogenation but lacking the fluoromethyl group.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Another halogenated benzene derivative with trifluoromethyl groups instead of fluoromethyl
Uniqueness
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced hydrophobicity, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C7H3Br2F3 |
|---|---|
Molekulargewicht |
303.90 g/mol |
IUPAC-Name |
3,4-dibromo-1,2-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1H,2H2 |
InChI-Schlüssel |
WMBIMPTUYPUDHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)Br)Br)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















